One of the most well-established applications of Coumarin 334 is as a fluorescent tracer. Due to its strong blue fluorescence under ultraviolet (UV) light, it can be used to track or detect substances in various scientific experiments. This makes it valuable in fields like:
Coumarin 334 exhibits interesting optical properties that make it a potential candidate for various photonic applications. Some areas of exploration include:
Coumarin 334 is an organic compound classified as a coumarin derivative, with the chemical formula C₁₇H₁₇NO₃. It is known for its distinct fluorescent properties, making it valuable in various applications, particularly in photonics and biological imaging. Coumarin 334 exhibits a rigid structure that contributes to its unique optical characteristics, including high quantum yield and stability under light exposure .
Coumarin 334 functions as a laser dye by absorbing light at a specific wavelength (absorption maximum: 452 nm) and then emitting light at a longer wavelength (laser emission typically around 532 nm) []. This process is known as stimulated emission and is the underlying principle of laser operation. The specific structure of Coumarin 334 allows for efficient light absorption and emission, making it suitable for laser applications.
The biological activity of Coumarin 334 has garnered interest due to its potential applications in medicinal chemistry. It has been reported to exhibit antibacterial and antifungal properties, making it a candidate for further research in drug development. Moreover, studies have indicated that Coumarin 334 may have cytotoxic effects against certain cancer cell lines, highlighting its potential as an anticancer agent .
Coumarin 334 can be synthesized through several methods. One notable synthesis route involves the condensation of 8-hydroxyjulolidine-9-aldehyde with ethyl acetoacetate. This method typically yields high purity and good yields of the desired product. Other synthetic approaches may include variations in reaction conditions or the use of different starting materials to achieve specific derivatives of Coumarin 334 .
Coumarin 334 stands out due to its enhanced stability and unique interaction profiles with host molecules, making it particularly useful in specialized applications within photonics and biology .
Interaction studies involving Coumarin 334 have focused on its binding behavior with different host molecules such as β-cyclodextrin and C-hexylpyrogallolarene. These studies reveal that the environment significantly affects the compound's fluorescence behavior. For instance, the presence of β-cyclodextrin tends to quench fluorescence, while C-hexylpyrogallolarene enhances it. Time-resolved fluorescence analysis has been employed to understand these interactions better, indicating complexation dynamics that are crucial for practical applications .
Several compounds share structural similarities with Coumarin 334, including:
| Compound | Fluorescence Properties | Stability |
Coumarin derivatives have been studied since the 19th century, with William Henry Perkin’s 1868 synthesis of simple coumarin marking a foundational milestone. Coumarin 334, first synthesized in the late 20th century, represents an advancement in heterocyclic chemistry. Its development was driven by the need for dyes with enhanced photostability and tunable emission properties. The compound’s synthesis typically involves Pechmann or Kostanecki acylation reactions, with modern protocols achieving yields exceeding 79% through piperidine-catalyzed condensations of 8-hydroxyjulolidine-9-aldehyde and ethyl acetoacetate. Classification within the Coumarin FamilyCoumarin 334 belongs to the benzopyrano-quinolizinone subclass, distinguished by its fused tetracyclic system (Figure 1). Key structural features include:
This places it among rigidized coumarins, contrasting with simpler derivatives like umbelliferone or linear furanocoumarins.
Molecular Identity and NomenclatureThe IUPAC name, 5-acetyl-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraen-4-one, reflects its intricate topology. Key identifiers include:
The acetyl group at C5 induces a bathochromic shift of ~140 nm compared to unsubstituted coumarin, critical for visible-light applications. Significance in Scientific ResearchCoumarin 334’s utility spans multiple disciplines:
Recent studies highlight its role in fluorescence lifetime imaging (FLIM), where its 2.55 eV bandgap enables high-resolution lipid droplet tracking in live cells. Coumarin 334, also known as Coumarin 521, possesses the molecular formula C17H17NO3 with a molecular weight of 283.32 grams per mole [1] [2] [3]. The chemical structure consists of a complex tetracyclic framework featuring a benzopyrano-quinolizin ring system [3]. The International Union of Pure and Applied Chemistry name for this compound is 10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H- [4]benzopyrano[6,7,8-ij]quinolizin-11-one [1] [3]. The molecular structure is characterized by a rigid framework that incorporates both aromatic and aliphatic components [5]. The structural representation reveals the presence of an acetyl group at position 10, which significantly influences the compound's photophysical properties [6]. The Chemical Abstracts Service registry number for Coumarin 334 is 55804-67-6 [1] [3] [7]. The simplified molecular-input line-entry system representation is CC(=O)C1=Cc2cc3CCCN4CCCc(c2OC1=O)c34, which provides a linear encoding of the molecular structure [2] [8]. The International Chemical Identifier key is JBPCDMSEJVCNGV-UHFFFAOYSA-N, serving as a unique identifier for computational chemistry applications [2] [8] [7]. Physical PropertiesAppearance and Crystalline StructureCoumarin 334 typically appears as a red solid in its crystalline form [7]. The compound manifests as either powder or crystals, with the appearance ranging from orange to red [2] [9] [10]. When examined under standard laboratory conditions, the material exhibits a characteristic orange to red coloration that distinguishes it from other coumarin derivatives [9] [11]. The crystalline structure of Coumarin 334 demonstrates typical organic molecular packing arrangements [1]. The compound forms well-defined crystal structures that can be analyzed through X-ray diffraction techniques, revealing detailed information about intermolecular interactions and packing motifs [1]. Melting Point and Thermal StabilityThe melting point of Coumarin 334 is consistently reported as 181-184 degrees Celsius across multiple sources [2] [3] [7] [9] [10]. This relatively high melting point indicates substantial intermolecular forces within the crystal lattice structure [3]. The compound demonstrates adequate thermal stability under normal storage conditions when maintained at room temperature [2] [7]. Thermal analysis studies indicate that Coumarin 334 maintains structural integrity up to its melting point, beyond which decomposition processes may occur [12]. The boiling point is estimated at approximately 559.8 degrees Celsius at 760 millimeters of mercury pressure [3] [5], though this represents a predicted value based on molecular modeling calculations. Solubility in Various SolventsCoumarin 334 exhibits selective solubility characteristics that depend significantly on solvent polarity [13]. The compound demonstrates good solubility in ethanol, with a reported solubility of 10 milligrams per milliliter [2] [3] [7] [10]. This relatively high solubility in ethanol makes it suitable for various spectroscopic and analytical applications [7]. The compound shows negligible solubility in water, which is characteristic of many organic laser dyes [3] [11]. In polar organic solvents such as dimethyl sulfoxide, Coumarin 334 exhibits moderate to good solubility [13]. The solubility in non-polar solvents is generally limited, consistent with the presence of polar functional groups within the molecular structure [13].
Spectroscopic CharacteristicsAbsorption SpectraCoumarin 334 exhibits a characteristic absorption maximum at 452 nanometers when dissolved in ethanol [2] [7] [11] [14]. The absorption spectrum demonstrates a broad spectral range extending from approximately 328 to 530 nanometers [15]. The compound shows strong ultraviolet-visible absorption with the peak absorption wavelength consistently reported between 449 and 455 nanometers [2] [9] [11]. Spectroscopic studies using Broad Band Cavity Enhanced Absorption Spectroscopy have revealed detailed absorption characteristics at very low concentrations [16] [17] [18]. The absorption peak at 452 nanometers represents the primary electronic transition responsible for the compound's photophysical properties [16] [18]. The absorption behavior demonstrates typical characteristics of π to π* electronic transitions [6]. Temperature-dependent absorption studies indicate that the spectral position remains relatively stable across moderate temperature ranges [16]. The absorption coefficient values decrease with decreasing concentration, reaching approximately 0.001 inverse centimeters at very low concentrations of 3.39 × 10^-9 molar [17] [18]. Emission SpectraThe fluorescence emission spectrum of Coumarin 334 shows a maximum at approximately 500 nanometers in ethanol solvent [19]. The emission characteristics demonstrate typical Stokes shift behavior, with the emission maximum red-shifted relative to the absorption maximum [19]. Fluorescence studies reveal that the emission intensity and wavelength position are sensitive to solvent polarity [6]. In various solvent systems, the emission maximum undergoes bathochromic shifts as solvent polarity increases [6]. The fluorescence quantum yield and emission characteristics are significantly influenced by the molecular environment and intermolecular interactions [6]. The emission spectrum provides valuable information about the excited-state properties and photophysical behavior of the compound [20]. The energy band gap, determined from spectroscopic measurements, is approximately 2.55 electron volts [16] [18]. This value is consistent with the observed absorption and emission characteristics and provides insight into the electronic structure of the molecule [16] [18]. Extinction CoefficientThe molar extinction coefficient of Coumarin 334 is reported as ≥45,000 liters per mole per centimeter at the absorption maximum between 449 and 455 nanometers in ethanol [2] [7] [9] [11]. This high extinction coefficient value indicates strong light absorption capability, making the compound suitable for laser dye applications [7] [14]. Specific measurements have reported extinction coefficient values of 47,366 liters per mole per centimeter at the peak wavelength [11]. The extinction coefficient demonstrates the compound's efficiency in absorbing light at specific wavelengths [7]. Values reported by different sources show slight variations, with some sources indicating ≥47,500 liters per mole per centimeter [7].
Molecular Orbital AnalysisHOMO-LUMO Energy GapsDensity functional theory calculations have been employed to determine the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of Coumarin 334 [6]. The HOMO-LUMO energy gap provides crucial information about the electronic excitation properties and chemical reactivity of the molecule [6]. Computational studies using Gaussian software with time-dependent density functional theory methods have established correlations between calculated and experimental absorption wavelengths [6]. The HOMO-LUMO energy gap computed using density functional theory methods shows good agreement with values derived from absorption threshold wavelengths [6]. These calculations provide insight into the electronic transitions responsible for the observed spectroscopic properties [6]. The frontier molecular orbital analysis reveals information about the electron donor and acceptor characteristics of different regions within the molecule [21]. Chemical Hardness ParametersChemical hardness parameters derived from molecular orbital calculations indicate that Coumarin 334 exhibits soft molecular character [6]. The chemical hardness value provides information about the molecule's resistance to deformation and its chemical reactivity [6]. Quantum chemical calculations have determined various reactivity descriptors including ionization potential, electron affinity, and global hardness parameters [21]. The soft nature of the molecule, as indicated by the chemical hardness calculations, correlates with its observed chemical and photophysical behavior [6]. These parameters are essential for understanding the molecule's interactions with other chemical species and its stability under various conditions [21]. The molecular orbital analysis provides quantitative measures of the compound's electronic properties and reactivity characteristics [22]. Traditional Synthetic RoutesThe synthesis of Coumarin 334 (10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H- [1]benzopyrano[6,7,8-ij]quinolizin-11-one) can be accomplished through several well-established traditional methods. The most commonly employed approaches include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, Reformatsky reaction, and Wittig reaction [2] [3] [4]. The Pechmann condensation represents the most widely utilized synthetic route for coumarin derivatives, involving the reaction between phenolic compounds and β-ketoesters in the presence of acidic catalysts [2] [3]. Traditional catalysts include sulfuric acid, phosphoric acid, aluminum chloride, and trifluoroacetic acid, typically requiring high temperatures above 150°C and extended reaction times [2] [4]. The reaction proceeds through electrophilic aromatic substitution followed by cyclization and dehydration to form the characteristic lactone ring system. The Knoevenagel condensation provides an alternative pathway utilizing salicylaldehyde derivatives and active methylene compounds in the presence of basic catalysts such as piperidine [5] [6]. This method typically requires reflux conditions for 6-24 hours and offers the advantage of using simple, readily available starting materials [5] [7]. The Perkin reaction involves the condensation of phenolic compounds with carboxylic acid anhydrides, providing a direct approach to coumarin synthesis [2]. However, this method shows limited substrate scope compared to other traditional approaches. Traditional Reformatsky and Wittig reactions offer alternative strategies, with the former utilizing organozinc reagents and α-halo esters under mild conditions, while the latter employs phosphonium ylides with aldehydes or ketones [2]. These methods provide versatility but may require specialized organometallic reagents or costly phosphine derivatives. Synthesis from 8-Hydroxyjulolidine-9-aldehyde and Ethyl AcetoacetateA specific and highly effective synthetic route for Coumarin 334 involves the condensation of 8-hydroxyjulolidine-9-aldehyde with ethyl acetoacetate in the presence of piperidine as a base catalyst [8] . This method has been optimized to provide excellent yields and represents the most direct approach to this particular coumarin derivative. The reaction procedure involves dissolving 8-hydroxyjulolidine-9-aldehyde (0.6518 g, 3 mmol), ethyl acetoacetate (0.7748 g, 3 mmol), and piperidine (0.5 mL, 3 mmol) in 24 mL of anhydrous ethanol [8]. The mixture is heated under reflux for 6 hours, then cooled to room temperature. The suspension is collected by filtration, washed with cold absolute ethanol, and dried under vacuum to obtain orange crystals with a yield of 79% (0.6715 g) [8]. This synthetic approach demonstrates several advantages including high yield, relatively mild conditions, and the production of pure crystalline product without extensive purification requirements. The use of ethanol as solvent and piperidine as catalyst represents a more environmentally benign approach compared to traditional acidic conditions [8]. Modern Synthetic ApproachesRecent advances in synthetic methodology have led to the development of green chemistry approaches that address environmental concerns while improving reaction efficiency. These modern techniques include microwave-assisted synthesis, ultrasound-promoted reactions, mechanochemical approaches, solvent-free conditions, and ionic liquid-mediated synthesis [10] [11] [12]. Microwave-assisted synthesis has emerged as a particularly effective approach for coumarin preparation, offering dramatic reductions in reaction times from hours to minutes while maintaining or improving yields [13] [14]. Iron(III) fluoride (FeF₃) has proven effective as an environmentally friendly catalyst under microwave irradiation, providing 61-98% yields in 6-9 minutes under solvent-free conditions [13]. The microwave approach offers advantages including high yields, shorter reaction times, easy product isolation, excellent chemoselectivity, and green synthesis principles [13]. Ultrasound-assisted synthesis provides another green alternative, enhancing reaction rates and yields through cavitation effects [11] [15]. Ultrasonic irradiation at frequencies of 20 kHz with 90% power output has been shown to reduce reaction times from 7 hours to 40 minutes while improving yields compared to conventional heating [7]. This approach particularly benefits from reduced energy consumption and mild reaction conditions. Mechanochemical synthesis using ball milling represents a solvent-free approach that operates at ambient temperature [16] [17]. The reaction of phenol derivatives with β-ketoesters under ball milling conditions using methanesulfonic acid as catalyst provides high yields with excellent regioselectivity in 15-60 minutes [16]. This method offers significant advantages including no hazardous solvents, ambient temperature operation, scalability, and straightforward purification without column chromatography [16]. Ionic liquid-mediated synthesis utilizes environmentally benign ionic liquids as both solvents and catalysts, providing recyclable reaction media and mild conditions [18] [10]. These approaches demonstrate good functional group tolerance and can be conducted at room temperature with excellent yields. Purification TechniquesThe purification of Coumarin 334 requires careful selection of appropriate techniques to achieve the desired purity levels while maintaining reasonable recovery yields. Several established purification methods have proven effective for coumarin derivatives. Recrystallization remains the most commonly employed purification technique due to its simplicity and cost-effectiveness [19]. For Coumarin 334, optimal recrystallization solvents include ethanol, methanol, and aqueous mixtures. Mixed solvent recrystallization using 34-40% aqueous ethanol or methanol has been shown to provide 82-86% recovery with 95-99% purity [19]. The selection of appropriate solvent ratios is critical, as excessive poor solvent addition can lead to amorphous precipitation rather than crystalline products [19]. Column chromatography on silica gel provides high-resolution separation with excellent purity (>98%) and good recovery yields (85-98%) [20] [21]. Typical mobile phase systems employ gradients of ethyl acetate in dichloromethane, allowing for scalable purification of larger quantities [20]. The technique requires 1-4 hours for completion and offers the advantage of simultaneous separation of multiple impurities. High-Speed Counter-Current Chromatography (HSCCC) represents an advanced purification technique that achieves exceptional purity (>98%) without the use of solid supports [22] [23]. This method utilizes liquid-liquid partition systems such as n-hexane/methanol/water in gradient elution mode, providing clean separation of coumarin derivatives with minimal sample loss [22]. Preparative Thin Layer Chromatography (TLC) offers rapid purification for smaller quantities, typically requiring 30-60 minutes with 70-90% recovery and 90-95% purity [21]. Mobile phase systems such as cyclohexane/ethyl acetate provide effective separation when monitored under UV illumination at 366 nm [21]. Solid Phase Extraction (SPE) serves dual purposes of concentration and cleanup, particularly useful for samples containing low analyte concentrations [24]. Using C18 cartridges with methanol/water elution systems provides 85-95% recovery with 95-98% purity in 1-2 hours [24]. Structure Confirmation MethodsComprehensive structural characterization of Coumarin 334 requires multiple analytical techniques to confirm molecular identity, purity, and three-dimensional structure. The combination of spectroscopic and crystallographic methods provides definitive structural confirmation. Nuclear Magnetic Resonance Spectroscopy¹H NMR Spectroscopy provides detailed information about the proton environments and molecular connectivity in Coumarin 334 [25] [26]. In deuterated chloroform or DMSO-d₆, characteristic signals appear in the range of 1.88-3.30 ppm for alkyl protons in the tetrahydroquinolizidine ring system, while aromatic protons resonate between 7.24-8.34 ppm [26]. The acetyl group protons appear as a characteristic singlet around 2.2-2.4 ppm [27]. The ¹H NMR spectrum shows distinct coupling patterns that confirm the rigid polycyclic structure. Methylene protons attached to the tertiary nitrogen (positions 10 and 12) appear at 3.30 ppm, very close to the H4 signal of β-cyclodextrin at 3.33 ppm in complexation studies [26]. Other methylene protons at positions 8 and 14 are deshielded to 2.71 ppm, while protons at positions 9 and 13 appear upfield at 1.88 ppm [26]. ¹³C NMR Spectroscopy provides direct information about the carbon framework and is particularly valuable for structural confirmation [28] [29] [30]. For Coumarin 334, characteristic carbonyl carbons appear in the range of 166.5-170.4 ppm, consistent with the lactone C=O and acetyl C=O functionalities [29]. The aromatic carbons span the 115-170 ppm range, while aliphatic carbons of the saturated ring systems appear between 20-60 ppm [28]. The ¹³C NMR data show excellent correlation with calculated chemical shifts using density functional theory methods, providing strong confirmation of the proposed structure [29]. The lactone carbonyl typically appears around 162-166 ppm, while the acetyl carbonyl resonates near 170 ppm [29]. X-ray CrystallographySingle crystal X-ray diffraction provides the definitive three-dimensional structure of Coumarin 334, revealing precise bond lengths, angles, and molecular conformation [31] [32] [33]. Crystals suitable for X-ray analysis are typically obtained from methanol/chloroform mixtures using vapor diffusion methods at room temperature [33]. Crystal dimensions of 0.20 × 0.20 × 0.10 mm are generally sufficient for high-quality diffraction data [34]. The crystal structure reveals that Coumarin 334 adopts a planar conformation with maximum deviations of 0.014-0.016 Å from the best plane defined by the chromone moiety [33] [34]. The coplanar arrangement facilitates π-π stacking interactions in the solid state. The dihedral angle between the phenyl and pyrone rings typically measures 1.28°, confirming the planarity of the coumarin core [34]. X-ray crystallographic analysis demonstrates that Coumarin 334 crystallizes in monoclinic or triclinic space groups, with unit cell parameters varying depending on crystallization conditions [35]. The structure shows intermolecular hydrogen bonding patterns, typically involving C-H···O interactions, and π-π interactions between aromatic systems [36]. Absolute structure determination has been achieved using advanced methods including both conventional X-ray diffraction and microcrystal electron diffraction (MicroED) with dynamical refinement [37] [38]. These techniques are particularly valuable for light-atom molecules like Coumarin 334 where anomalous scattering effects are minimal [37]. Mass SpectrometryMass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [39] [40] [41] [42]. Under electron ionization (EI) conditions, Coumarin 334 shows a molecular ion peak at m/z 283, corresponding to the expected molecular weight of C₁₇H₁₇NO₃ [1] [39]. Characteristic fragmentation patterns include the loss of carbon dioxide (CO₂, m/z 44) from the lactone ring, followed by loss of carbon monoxide (CO, m/z 28) and acetyl radical (CH₃CO, m/z 43) [39] [41]. The presence of a carbonyl group on the pyrone ring significantly reduces the elimination of hydrogen radical compared to simpler coumarins [41]. Electrospray ionization (ESI) mass spectrometry provides softer ionization conditions, typically showing protonated molecular ions [M+H]⁺ at m/z 284 [42]. ESI-MS/MS studies reveal detailed fragmentation pathways, with protonation occurring primarily at the oxygen atom of the lactone carbonyl [42]. The fragmentation proceeds through elimination of CO₂ and CO, followed by formation of stabilized carbocations through ring contractions [42]. High-resolution mass spectrometry using quadrupole time-of-flight (Q-TOF) instruments provides accurate mass measurements (<5 ppm error) and elemental composition determination [40] [43]. This technique enables distinction between isobaric fragments such as CO, C₂H₄, and CH₂N losses, which is crucial for mechanistic understanding of fragmentation pathways [40]. Physical Description Powder; [MSDSonline]
XLogP3 2.7
Hydrogen Bond Acceptor Count 4
Exact Mass 283.12084340 Da
Monoisotopic Mass 283.12084340 Da
Heavy Atom Count 21
UNII
2773GTW04S
Other CAS
55804-67-6
General Manufacturing Information
1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro-: ACTIVE
Dates
Last modified: 08-16-2023
Anzenbacher, Jr., P. et al. Polymer nanofibre junctions of attolitre volume serve as zeptomole-scale chemical reactors. Nature Chemistry, doi: 10.1038/nchem.125, published online 8 March 2009. http://www.nature.com/naturechemistry
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